Cephalosporin C sodium is a widely used antibiotic belonging to the cephalosporin class, which is known for its broad-spectrum activity against various bacterial infections. It is particularly effective against penicillin-resistant strains of bacteria. Cephalosporin C was first discovered in the 1940s and has since been a critical component in the development of many semi-synthetic derivatives used in clinical practice.
Cephalosporin C is derived from the fungus Cephalosporium acremonium, which produces this compound during fermentation. The classification of cephalosporins is based on their generation, with Cephalosporin C being one of the earliest members of this class. It is categorized as a first-generation cephalosporin, which primarily targets Gram-positive bacteria, although it also has some activity against Gram-negative bacteria.
The synthesis of cephalosporin C sodium involves several steps, primarily focusing on extraction and purification techniques.
The molecular formula of cephalosporin C sodium is , and its structure features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The sodium salt form enhances its solubility in aqueous solutions, making it more suitable for intravenous administration.
Cephalosporin C sodium undergoes several chemical reactions:
Cephalosporin C sodium exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins, disrupting the transpeptidation process that cross-links peptidoglycan layers in bacterial cell walls. This action leads to cell lysis and ultimately bacterial death.
The physical and chemical properties of cephalosporin C sodium are crucial for its application in medicine:
Cephalosporin C sodium has significant applications in both clinical and research settings:
The biosynthesis of cephalosporin C sodium in Acremonium chrysogenum (formerly Cephalosporium acremonium) is governed by two spatially and functionally separated gene clusters on chromosome VII: the "early" and "late" clusters [4]. The early cluster contains the pcbAB and pcbC genes alongside regulatory genes cefR and cefT, while the late cluster harbors cefEF and cefG [2] [4]. This physical separation necessitates sophisticated coordination, achieved through global transcriptional regulators like CefR (a pathway-specific activator) and AcveA (a velvet complex protein) [4] [8].
Methionine serves as a potent physiological inducer, dramatically upregulating transcription of all core biosynthetic genes (pcbAB, pcbC, cefEF, and cefG) within 12 hours of addition to cultures [6]. This induction correlates with increased intracellular S-adenosylmethionine (SAM) levels, which act as a molecular signal rather than merely a sulfur donor [3]. Studies confirm that methionine-supplemented cultures exhibit 3-5 fold higher transcript levels of pcbAB and cefEF compared to unsupplemented controls [6]. Additionally, epigenetic regulation through chromatin remodeling influences cluster accessibility, particularly in high-yielding industrial strains where histone modifications enhance gene expression [8].
Table 1: Core Genetic Elements Regulating Cephalosporin C Biosynthesis in A. chrysogenum
Gene/Element | Function | Regulatory Influence | Response to Methionine |
---|---|---|---|
pcbAB | ACV synthetase encoding | Rate-limiting initial step | 4.8-fold mRNA increase [6] |
pcbC | IPN synthase encoding | Converts ACV to isopenicillin N | 3.2-fold mRNA increase [6] |
cefEF | DAOCS/DACS bifunctional enzyme | Commits pathway to cephalosporins | 5.1-fold mRNA increase [6] |
cefG | DAC acetyltransferase | Final step to cephalosporin C | 1.8-fold mRNA increase [6] |
cefR | Pathway-specific activator | Binds early cluster promoter | Induced by methionine [4] |
AcveA | Velvet complex protein | Global regulator of secondary metabolism | Overexpression increases yield 22.7% [4] |
The ACV tripeptide (δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine) serves as the foundational precursor for cephalosporin C sodium biosynthesis. Its assembly is catalyzed by ACV synthetase (ACVS), an exceptionally large (∼420 kDa) non-ribosomal peptide synthetase (NRPS) encoded by the pcbAB gene [4] [7]. ACVS operates through a thiotemplate mechanism organized into three modules, each activating and incorporating a specific amino acid: L-α-aminoadipic acid (a non-proteinogenic amino acid derived from lysine metabolism), L-cysteine, and L-valine [7].
Each module contains catalytic domains arranged in a C-A-T-PCP-C sequence:
The reaction sequence proceeds as follows:
Table 2: Domain Organization and Function of ACV Synthetase (ACVS)
Module | Amino Acid Incorporated | Core Domains | Special Domains | Function |
---|---|---|---|---|
1 | L-α-aminoadipic acid | C-A-T | - | Activates and loads first substrate |
2 | L-cysteine | C-A-T | - | Activates cysteine; condenses with module 1 |
3 | L-valine | C-A-T | Epimerization (E) | Activates valine; epimerizes to D-form; completes tripeptide |
The core enzymatic genes pcbAB, pcbC, and cefEF encode the enzymes responsible for the first three committed steps in cephalosporin C sodium biosynthesis:
pcbAB (ACV Synthetase): This giant gene (∼11.8 kb) encodes the NRPS responsible for ACV formation. Its expression is rate-limiting in wild-type strains, as demonstrated by metabolic flux analysis showing ACV pool constraints [4] [9]. Industrial overexpression strategies have increased pcbAB transcripts 20-50 fold in high-yielding strains [4].
pcbC (Isopenicillin N Synthase - IPNS): Encodes a non-heme Fe²⁺-dependent oxidase that catalyzes the bicyclization of linear ACV into the β-lactam ring structure of isopenicillin N (IPN). This two-step reaction involves removal of four hydrogen atoms via oxidative cyclization, forming the characteristic bicyclic penicillin nucleus [9]. Oxygen is a critical co-substrate, explaining the strong dependence of cephalosporin production on dissolved oxygen levels in fermenters [7].
cefEF (Bifunctional DAOC Synthase/Hydroxylase): The most strategically manipulated gene for industrial production. It encodes a bifunctional enzyme catalyzing two sequential reactions:
Table 3: Impact of Core Gene Manipulation on Cephalosporin C Sodium Production
Gene | Encoded Enzyme | Catalytic Function | Manipulation Strategy | Yield Improvement | Reference |
---|---|---|---|---|---|
pcbAB | ACV synthetase | ACV tripeptide formation | Multi-copy integration in industrial strain | 18-22% CPC increase | [4] |
pcbC | IPN synthase | Bicyclization to isopenicillin N | Promoter replacement with gpdA | 15% CPC increase (modest impact) | [4] |
cefEF | DAOC synthase/DAC hydroxylase | Ring expansion & hydroxylation | Recombinant overexpression (pPS56 plasmid) | 25-40% CPC increase; 90% reduction in penicillin N | [5] |
cefG | DAC acetyltransferase | Acetylation of DAC | Co-overexpression with cefT transporter | 30% CPC increase | [4] |
Industrial production of cephalosporin C sodium relies on high-yielding strains (>20 g/L titers) developed through multi-round mutagenesis and targeted metabolic engineering [3] [8]. Key strategies include:
S-Adenosylmethionine (SAM) Pathway Engineering
Methionine stimulation of cephalosporin C production (historically observed since Demain's work) operates primarily through SAM accumulation rather than sulfur donation [3]. Metabolic engineering approaches have therefore focused on SAM metabolism:
Polyamine-Mediated Enhancement
Exogenous spermidine (5 mM) increases CPC production 15-20% in high-yielding strains by upregulating β-lactam biosynthetic genes (pcbAB, pcbC, cefEF) and improving hyphal differentiation [8]. This correlates with the naturally elevated spermidine levels (5.2-fold) in industrial strains versus wild-type A. chrysogenum [8].
Strain Improvement via Mutagenesis and Selection
The industrial strain A. chrysogenum HY (RNCM 408D) was developed through multi-round random mutagenesis (UV, NTG) of ATCC 11550, resulting in:
Table 4: Metabolic Engineering Approaches for Enhanced Cephalosporin C Sodium Yield
Engineering Target | Strategy | Mechanism | Titer Improvement | Reference |
---|---|---|---|---|
SAM metabolism | AcsamS overexpression | Increases SAM pools as biosynthetic inducer | 4-fold CPC increase (vs. WT) | [3] |
SAM consumption | Acppm1 disruption | Reduces competitive SAM utilization | 135.5 µg/mL CPC | [3] |
Transsulfuration pathway | mecB overexpression in Acppm1 mutant | Enhances cysteine supply; SAM accumulation | 142.7 µg/mL CPC (5.5-fold vs. WT) | [3] |
Polyamine metabolism | Spermidine supplementation | Upregulates β-lactam genes; improves morphology | 15-20% CPC increase (HY strain) | [8] |
Genomic amplification | Random mutagenesis & selection | Amplifies biosynthetic clusters; upregulates genes | 200-300 fold CPC increase | [8] |
Transport engineering | cefT overexpression | Enhances antibiotic secretion | 1.8-fold CPC increase | [4] |
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